Norcyclobenzaprin

Übersicht

Beschreibung

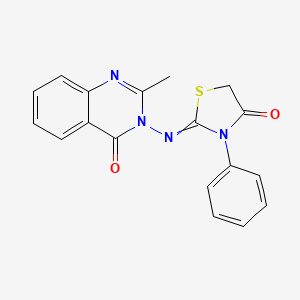

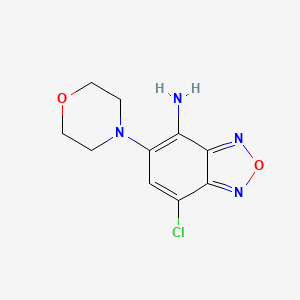

Both cyclobenzaprine and norcyclobenzaprine are potent antagonists of the serotonin 2a receptor . Norcyclobenzaprine is primarily known for its role in the metabolism of cyclobenzaprine and its pharmacological effects on the central nervous system.

Wissenschaftliche Forschungsanwendungen

Norcyclobenzaprin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie für die Entwicklung von Nachweismethoden verwendet.

Biologie: Studien mit this compound helfen, die Stoffwechselwege von Cyclobenzaprin und seine Auswirkungen auf biologische Systeme zu verstehen.

Industrie: Die Verbindung wird in der pharmazeutischen Industrie für die Entwicklung und Prüfung von Muskelrelaxantien eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch Antagonismus des Serotonin-2a-Rezeptors . Es interagiert auch mit Histaminrezeptor H-1 und adrenergen Rezeptoren . Der Wirkmechanismus der Verbindung beinhaltet die Bindung an diese Rezeptoren und die Hemmung ihrer Aktivität, was zu Muskelentspannung und verbesserter Schlafqualität führt. Zu den molekularen Zielstrukturen gehören Serotoninrezeptoren, Histaminrezeptoren und adrenerge Rezeptoren, die an verschiedenen Signalwegen des zentralen Nervensystems beteiligt sind.

Ähnliche Verbindungen:

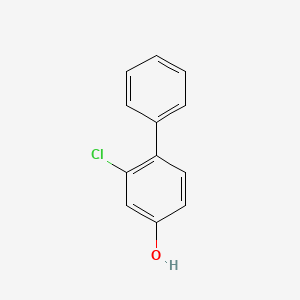

Cyclobenzaprin: Die Ausgangssubstanz, aus der this compound gewonnen wird. Es hat ähnliche pharmakologische Eigenschaften, aber ein anderes Stoffwechselprofil.

Amitriptylin: Ein trizyklisches Antidepressivum mit einer ähnlichen chemischen Struktur wie Cyclobenzaprin.

Nortriptylin: Ein weiteres trizyklisches Antidepressivum, das strukturell this compound ähnelt, aber andere pharmakologische Wirkungen hat.

Eindeutigkeit: this compound ist einzigartig in seinen spezifischen antagonistischen Wirkungen auf Serotonin-2a-Rezeptoren und seiner Rolle als Metabolit von Cyclobenzaprin. Seine verlängerte Präsenz im Plasma und sein eigener Stoffwechselweg tragen zu seinem einzigartigen pharmakologischen Profil bei .

Wirkmechanismus

Target of Action

Norcyclobenzaprine, also known as Desmethylcyclobenzaprine, is a major metabolite of the muscle relaxant Cyclobenzaprine . The primary targets of Norcyclobenzaprine are the serotonin 2a (5-HT2a) receptor , histamine H1 receptor , and α-adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, sleep, and muscle contraction.

Mode of Action

Norcyclobenzaprine acts as a potent antagonist of its primary targets . As an antagonist, it binds to these receptors and inhibits their normal function. This inhibition disrupts certain molecular functions such as DNA repair, response to hormones, or DNA-templated transcription .

Safety and Hazards

Norcyclobenzaprine is harmful if swallowed . It is recommended to wash hands, forearms, and face thoroughly after handling, and not to eat, drink, or smoke when using this product .

Relevant Papers

A paper titled “Formulation Development of Sublingual Cyclobenzaprine Tablets Empowered by Standardized and Physiologically Relevant Ex Vivo Permeation Studies” discusses the development of sublingual cyclobenzaprine tablets . The study found that a 4.68-fold enhancement was achieved through permeation model-led focused formulation development . The findings from the preformulation with regard to pH and microenvironment-modulating excipients proved supportive . The study also incorporated monitoring of drug metabolism during transmucosal permeation .

Biochemische Analyse

Biochemical Properties

Norcyclobenzaprine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. One of its primary interactions is with the serotonin 2a receptor, where it acts as a potent antagonist. This interaction inhibits the receptor’s activity, leading to a decrease in serotonin signaling. Additionally, norcyclobenzaprine may interact with other neurotransmitter receptors and enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation in the liver .

Cellular Effects

Norcyclobenzaprine influences various cellular processes and functions. It affects cell signaling pathways by inhibiting the serotonin 2a receptor, leading to altered neurotransmitter release and signaling. This inhibition can impact gene expression and cellular metabolism, potentially affecting the synthesis of proteins and other biomolecules. In neuronal cells, norcyclobenzaprine’s antagonistic effects on serotonin receptors can modulate synaptic transmission and neuronal excitability .

Molecular Mechanism

The molecular mechanism of norcyclobenzaprine involves its binding interactions with biomolecules, particularly the serotonin 2a receptor. By binding to this receptor, norcyclobenzaprine inhibits its activity, leading to a decrease in serotonin signaling. This inhibition can result in changes in gene expression and enzyme activity, affecting various cellular processes. Norcyclobenzaprine may also interact with other receptors and enzymes, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of norcyclobenzaprine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that norcyclobenzaprine can maintain its activity for extended periods, but its effects may diminish over time due to metabolic degradation. Long-term exposure to norcyclobenzaprine in in vitro and in vivo studies has demonstrated sustained inhibition of serotonin signaling and potential alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of norcyclobenzaprine vary with different dosages in animal models. At lower doses, norcyclobenzaprine can effectively inhibit serotonin signaling without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in cardiovascular function and central nervous system activity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

Norcyclobenzaprine is involved in various metabolic pathways, primarily facilitated by cytochrome P450 enzymes in the liver. These enzymes catalyze the biotransformation of norcyclobenzaprine into its metabolites, which are then excreted from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Norcyclobenzaprine is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can impact its pharmacological effects and overall efficacy .

Subcellular Localization

The subcellular localization of norcyclobenzaprine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect norcyclobenzaprine’s interactions with biomolecules and its overall pharmacological effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Norcyclobenzaprin wird durch die N-Demethylierung von Cyclobenzaprin synthetisiert. Dieser Prozess beinhaltet die Entfernung einer Methylgruppe vom Stickstoffatom im Cyclobenzaprin-Molekül. Die Reaktion verwendet typischerweise hepatische P450-Isoformen, insbesondere CYP1A1/2 und CYP3A4 .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound die Verwendung mikrobieller Modelle zur Simulation und Untersuchung von Arzneimittelstoffwechselwegen. So konnte beispielsweise der Pilz Cunninghamella elegans nachgewiesen werden, dass er Säugetiermetabolite von Cyclobenzaprin, einschließlich this compound, produziert . Diese Methode bietet eine kostengünstige und einfachere Alternative zu traditionellen in-vivo-Stoffwechselstudien.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Norcyclobenzaprin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Enzyme wie Cytochrom P450 katalysiert wird.

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, die typischerweise unter bestimmten Bedingungen stattfindet.

Substitution: Die Ersetzung einer funktionellen Gruppe durch eine andere, die unter verschiedenen Bedingungen auftreten kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reagenzien wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach der spezifischen Substitutionsreaktion, beinhalten jedoch oft Katalysatoren und bestimmte Lösungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound beispielsweise zur Bildung hydroxylierter Metaboliten führen.

Vergleich Mit ähnlichen Verbindungen

Cyclobenzaprine: The parent compound from which norcyclobenzaprine is derived. It shares similar pharmacological properties but has a different metabolic profile.

Amitriptyline: A tricyclic antidepressant with a similar chemical structure to cyclobenzaprine.

Nortriptyline: Another tricyclic antidepressant that is structurally similar to norcyclobenzaprine but has different pharmacological effects.

Uniqueness: Norcyclobenzaprine is unique in its specific antagonistic effects on serotonin 2a receptors and its role as a metabolite of cyclobenzaprine. Its prolonged presence in plasma and distinct metabolic pathway contribute to its unique pharmacological profile .

Eigenschaften

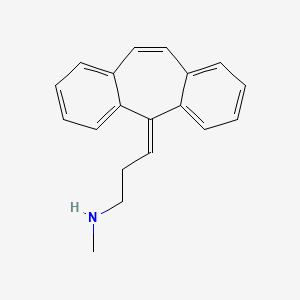

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECQQDXTQRYYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952664 | |

| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-50-4 | |

| Record name | Desmethylcyclobenzaprine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORCYCLOBENZAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)

![8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol](/img/structure/B1203219.png)

![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)